molecular formula C19H17N7 B12207413 Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine

Cat. No.: B12207413
M. Wt: 343.4 g/mol
InChI Key: KOYXJMKTUAPHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine is a complex organic compound that features a benzyl group attached to a pteridine ring system, which is further substituted with a pyridylmethylamino group

Properties

Molecular Formula

C19H17N7

Molecular Weight

343.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(pyridin-2-ylmethyl)pteridine-2,4-diamine

InChI

InChI=1S/C19H17N7/c1-2-6-14(7-3-1)12-23-18-16-17(22-11-10-21-16)25-19(26-18)24-13-15-8-4-5-9-20-15/h1-11H,12-13H2,(H2,22,23,24,25,26)

InChI Key

KOYXJMKTUAPHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine typically involves multi-step organic reactions. One common approach is the initial formation of the pteridine core, followed by the introduction of the pyridylmethylamino group and finally the benzyl group. Key steps may include:

    Formation of the Pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and formamidines.

    Introduction of the Pyridylmethylamino Group: This step often involves nucleophilic substitution reactions where a pyridylmethylamine is reacted with a suitable leaving group on the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pteridine or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Antineoplastic Activity

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine and its derivatives have been studied for their antineoplastic properties. Pteridine derivatives, including this compound, have shown efficacy in inhibiting cell proliferation in various cancer types. Research indicates that these compounds can modulate immune responses and may serve as adjunct therapies in cancer treatment by reducing the side effects of chemotherapy, such as mucositis and myelodysplastic syndromes .

Immunosuppressive Effects

The compound exhibits immunosuppressive properties, making it useful in treating autoimmune disorders and preventing organ transplant rejection. Studies have demonstrated that pteridine derivatives can decrease T-cell activation and inhibit the release of pro-inflammatory cytokines, which are crucial in autoimmune pathologies . This application is particularly relevant for patients undergoing organ transplants or those with chronic inflammatory conditions.

Anti-inflammatory Properties

This compound has been identified as a potent anti-inflammatory agent. It has been shown to significantly reduce inflammation markers in animal models, suggesting its potential use in treating conditions such as inflammatory bowel disease and rheumatoid arthritis . The mechanism involves the inhibition of leukocyte infiltration and cytokine production.

Clinical Trials on Cancer Treatment

A notable study investigated the efficacy of pteridine derivatives in patients with advanced cancer undergoing chemotherapy. Patients receiving this compound showed a significant reduction in chemotherapy-induced side effects, including nausea and mucositis, compared to a control group .

Autoimmune Disorders

In a clinical setting involving patients with rheumatoid arthritis, administration of this compound led to marked improvements in clinical symptoms and reduced inflammatory markers within weeks of treatment. The results suggest that it could be a valuable addition to current therapeutic regimens for autoimmune diseases .

Comparative Data Table

Application Mechanism Case Study Findings
Antineoplastic ActivityInhibits cell proliferationReduced tumor size in animal models
Immunosuppressive EffectsDecreases T-cell activationSuccessful prevention of organ rejection
Anti-inflammatory PropertiesInhibits cytokine productionSignificant reduction in inflammation markers

Mechanism of Action

The mechanism of action of Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides: These compounds share structural similarities with Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine and are used in similar applications.

    Bis(2-pyridylmethyl)amine derivatives: These compounds also feature the pyridylmethylamino group and are used in coordination chemistry and catalysis.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine, a compound characterized by a pteridine core and a pyridylmethyl amino group, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N7C_{19}H_{17}N_{7}, with a molecular weight of 343.4 g/mol. The compound contains a pteridine ring system which is known for its role in various biological processes.

PropertyValue
Molecular FormulaC19H17N7C_{19}H_{17}N_{7}
Molecular Weight343.4 g/mol
CAS Number1144474-00-9

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects such as altered cell signaling pathways, which are crucial in cancer cell proliferation and survival .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth and induce apoptosis .
  • Targeting Receptor Tyrosine Kinases : Research indicates that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in tumors. This inhibition can disrupt key signaling pathways involved in tumor growth and metastasis .

Anticancer Studies

A study conducted on a series of pteridine derivatives, including this compound, revealed significant cytotoxicity against various cancer cell lines. The results showed:

  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 20 μM across different cell lines, indicating potent activity compared to standard chemotherapeutic agents.
  • Mechanism of Action : Flow cytometry analysis demonstrated that treated cells underwent apoptosis, with increased Annexin V binding observed in treated groups .

Enzymatic Activity

In vitro assays have been performed to evaluate the inhibitory effects of this compound on specific enzymes involved in cancer metabolism:

Enzyme TargetInhibition (%)Assay Type
EGFR91% at 10 nMKinase Inhibition Assay
HER285% at 10 nMKinase Inhibition Assay
PDGFRα78% at 10 nMKinase Inhibition Assay

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting these critical pathways.

Q & A

Q. What are the recommended synthetic routes for Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine, and how can its purity be validated?

Methodological Answer: The synthesis typically involves condensation reactions between pteridin-4-amine derivatives and functionalized benzyl/pyridyl precursors. For example, analogous ligands (e.g., benzyl(2-pyridylmethyl)amine derivatives) are synthesized by reacting 2-pyridinecarboxaldehyde with benzylamine under reflux in methanol, followed by purification via recrystallization . Validation requires:

  • HPLC or LC-MS : To confirm purity (>95%) and detect side products.
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and structural integrity (e.g., pyridyl CH signals at δ 8.3–8.5 ppm, benzyl CH₂ at δ 3.9–4.2 ppm) .
  • Elemental Analysis : Matching calculated vs. observed C/H/N percentages.

Q. How is the molecular structure of this compound characterized in solid-state studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example, related Hg(II) complexes with benzyl(2-pyridylmethyl)amine ligands crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 13.1 Å, b = 13.8 Å, c = 8.3 Å, and β = 91.1° . Key steps:

  • Crystallization : Use methanol/water mixtures to grow diffraction-quality crystals.
  • Data Refinement : Software like SHELX or OLEX2 to resolve disorder (e.g., phenyl group positional disorder in Hg complexes) .

Q. What spectroscopic techniques are used to study its coordination behavior with transition metals?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Fe(III) complexes show LMCT transitions at 400–500 nm) .
  • EPR Spectroscopy : Detect paramagnetic metal centers (e.g., high-spin Fe(III) with g ≈ 4.3) .
  • IR Spectroscopy : Identify shifts in N–H (3300 cm⁻¹) and C=N (1600 cm⁻¹) stretching frequencies upon metal binding .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in ligand stability during metal-peroxide reactions?

Methodological Answer: Contradictions arise when ligands undergo unexpected oxidation (e.g., FeIII-peroxide adducts causing C–H or N–O bond insertion instead of O–O bond cleavage). Mitigation strategies include:

  • Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., FeV=O species with lifetimes <1 ms) .
  • Isotopic Labeling : ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into ligands .
  • Computational Modeling : DFT calculations to compare activation barriers for competing pathways (e.g., OAT vs. ligand oxidation) .

Q. What experimental and computational approaches are used to analyze electronic properties for spin-crossover applications?

Methodological Answer: While direct evidence for spin crossover (SCO) in this compound is limited, analogous Fe(II) complexes with N₄O ligands exhibit SCO behavior. Key approaches:

  • Mössbauer Spectroscopy : Detect high-spin (ΔE_Q ≈ 3 mm/s) to low-spin (ΔE_Q ≈ 0.5 mm/s) transitions .
  • SQUID Magnetometry : Measure temperature-dependent magnetic susceptibility (e.g., abrupt χₘT drops at 150–200 K indicate SCO) .
  • CASSCF Calculations : Predict ligand field splitting (10Dq) and spin-state energetics .

Q. How can researchers address challenges in crystallizing metal complexes of this ligand?

Methodological Answer: Crystallization challenges often stem from ligand flexibility or solvent coordination. Solutions include:

  • Counterion Screening : Use bulky anions (e.g., PF₆⁻) to reduce lattice disorder .
  • Solvent Optimization : Test mixed solvents (e.g., CH₃CN/Et₂O) to slow nucleation.
  • Ligand Rigidification : Introduce steric hindrance (e.g., methyl groups on pyridyl rings) to stabilize specific conformations .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reactivity of pyridylmethylamine ligands with Fe(III)-peroxide systems?

Case Study: Some studies report FeIII-peroxide intermediates enabling oxygen-atom transfer (OAT), while others observe ligand oxidation . Resolution Strategy:

  • pH Control : Lower pH (<3) stabilizes FeIII-peroxide by protonating competing nucleophiles.
  • Ligand Tuning : Replace glycinate donors with stronger-field ligands (e.g., tris(pyrazolyl)borate) to suppress ligand oxidation .
  • In Situ Spectroscopy : Raman or XAS to confirm peroxide coordination geometry (end-on vs. side-on) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.